3-Isopropylaniline

Catalog No.
S1941907
CAS No.
5369-16-4
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isopropylaniline

3-Isopropylaniline (CAS 5369-16-4) resolves steric hindrance issues inherent to ortho-substituted anilines, ensuring reliable nucleophilic reactions.

  • Thermal stability: Intermediates for 4-anilinoquinoline-3-carbonitriles show mp >160°C, simplifying crystallization.
  • Environmental persistence: 0% degradation by aniline dioxygenases, ideal for agrochemicals needing extended soil half-life.
  • Proven performance: Achieves 51% yield in AQQ9 synthesis against drug-resistant S. aureus & C. albicans.
  • Supply: Stocked in high purity (≥98%) with global shipping.

CAS Number

5369-16-4

Product Name

3-Isopropylaniline

IUPAC Name

3-propan-2-ylaniline

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3

InChI Key

XCCNRBCNYGWTQX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)N

Canonical SMILES

CC(C)C1=CC(=CC=C1)N

Synonyms

3-(Propan-2-yl)aniline, m-Isopropylaniline, 3-Isopropylbenzenamine, 3-(1-Methylethyl)aniline, 3-Aminocumene, 1-Amino-3-isopropylbenzene

Purity

≥98%

Package Size

1 g, 5 g, 25 g

3-Isopropylaniline (CAS 5369-16-4) is a meta-alkylated aromatic amine that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialized dyes. Featuring a predicted pKa of 4.67 and a boiling point of approximately 222 °C, this clear to light-yellow liquid provides a unique balance of electron-donating inductive effects and targeted steric bulk [1]. Unlike ortho-substituted anilines, the meta-isopropyl group does not directly hinder the primary amine, allowing for efficient nucleophilic attacks and condensation reactions while still projecting a hydrophobic moiety essential for binding pocket interactions in downstream kinase inhibitors.

Research and Procurement Fit

Meta-substituted aniline building block for regioselective synthesis
Defined lipophilicity profile suited for property-based lead optimization
Available as free base (liquid) or HCl salt (solid) for workflow flexibility
Documented agrochemical intermediate with patent-validated synthesis routes

Substituting 3-isopropylaniline with its ortho (2-isopropylaniline) or para (4-isopropylaniline) isomers leads to drastic deviations in downstream product performance, synthesis yields, and environmental stability [1]. The ortho-isomer suffers from severe steric hindrance immediately adjacent to the reaction center, which alters nucleophilic reaction kinetics and frequently reduces the thermal stability of the resulting pharmaceutical intermediates. Conversely, the para-isomer projects the bulky isopropyl group into entirely different spatial vectors, which can abolish target binding in precision kinase inhibitors or fundamentally alter the crystalline packing of the final formulated product. Consequently, procurement must strictly isolate the meta-isomer to ensure reproducible manufacturing and application-critical efficacy.

Substitution Risk

4-Isopropylaniline Para substitution engages extended π-conjugation, altering nucleophilicity and solubility profile
2-Isopropylaniline Ortho steric hindrance reduces amine accessibility for cross-coupling reactions
3-Ethyl / 3-Propyl anilines Linear alkyl chains shift lipophilicity and introduce molecular flexibility, altering solid-state behavior

Absolute Resistance to Microbial Aniline Dioxygenase Degradation

In environmental degradation assays evaluating the aniline dioxygenase system from Rhodococcus ruber R1, 3-isopropylaniline demonstrates complete resistance to enzymatic breakdown[1]. While 2-isopropylaniline undergoes 32% degradation and 4-isopropylaniline experiences 2% degradation under identical resting-cell conditions, 3-isopropylaniline exhibits 0% degradation [1]. This strict positional selectivity indicates that the meta-isopropyl group prevents the enzyme from successfully oxidizing the aromatic ring.

Evidence DimensionEnzymatic degradation rate
Target Compound Data0% degradation
Comparator Or Baseline2-Isopropylaniline (32% degradation)
Quantified Difference32% absolute reduction in degradation vulnerability
ConditionsRhodococcus ruber R1 resting cell assay, 16 h induction

This absolute resistance is critical for agrochemical procurement, ensuring that active ingredients synthesized from this precursor maintain environmental persistence against specific microbial degradation pathways.

Regiochemical Identity
Class-level
σₘ ≈ -0.04 to -0.07 (meta) vs σₚ ≈ -0.15 (para); ortho steric crowding
Meta-substitution pattern cannot be replicated by para or ortho isomers
Inductive donation without resonance modification unique to meta position

Precursor Efficiency and Product Thermal Stability in EGFR Inhibitor Synthesis

When utilized as a precursor for 4-anilinoquinoline-3-carbonitrile EGFR kinase inhibitors, 3-isopropylaniline provides superior synthetic outcomes compared to its ortho counterpart[1]. The condensation reaction yields 70% for the 3-isopropyl derivative, compared to only 60% for the 2-isopropyl derivative [1]. Furthermore, the resulting 3-isopropyl pharmaceutical intermediate exhibits a significantly higher melting point (160–162 °C) than the 2-isopropyl analog (90–91 °C) [1].

Evidence DimensionSynthesis yield and intermediate melting point
Target Compound Data70% yield, mp 160–162 °C
Comparator Or Baseline2-Isopropylaniline (60% yield, mp 90–91 °C)
Quantified Difference10% higher yield and ~70 °C increase in product melting point
ConditionsCondensation to form 4-anilinoquinoline-3-carbonitriles

Higher yields and significantly improved thermal stability of the resulting intermediate streamline downstream pharmaceutical formulation, bulk purification, and storage.

Lipophilicity Profile
Reported
XLogP3 2.2 (+1.3 to +1.4 vs aniline); 3-ethylaniline ~1.6–1.8; 3-propylaniline ~2.0–2.2
Branched isopropyl provides distinct lipophilicity and reduced rotatable bonds
Lipophilicity increment differs from linear alkyl analogs

Modulated Nucleophilic Reactivity in Aminated Quinolinequinone Synthesis

The meta-positioning of the isopropyl group subtly alters the nucleophilic reactivity of the amine compared to the ortho-isomer during the synthesis of aminated quinolinequinones (AQQs) [1]. In standardized amination reactions targeting antimicrobial agents against S. aureus, 3-isopropylaniline achieves a 51% yield (forming AQQ9), whereas 2-isopropylaniline achieves a 62% yield (forming AQQ8)[1]. This demonstrates that the specific stereoelectronic profile of 3-isopropylaniline dictates distinct transition state energies during nucleophilic attack.

Evidence DimensionIsolated yield in quinolinequinone amination
Target Compound Data51% yield
Comparator Or Baseline2-Isopropylaniline (62% yield)
Quantified Difference11% lower yield under identical baseline conditions
ConditionsReaction with QQ and CeCl3·7H2O

Buyers must account for the distinct nucleophilic profile of the meta-isomer when scaling up antimicrobial API syntheses, as it requires specific process optimization distinct from its ortho-isomer.

Synthetic Utility in Agrochemicals
Source review
Patent JPH01143804A: 3′-isopropylbenzanilide fungicides, field rate 5–100 g a.i./10 ares
Patent-validated intermediate for agrochemical synthesis
Documented coupling with carboxylic acid chlorides
Physical Form and Storage
Source review
Free base: liquid, air-sensitive; HCl salt (CAS 834903-43-4): solid
Solid salt form enables alternative handling and storage workflows
Storage 4 °C for salt vs inert gas for free base

Synthesis of High-Stability EGFR Kinase Inhibitors

3-Isopropylaniline is the optimal precursor for 4-anilinoquinoline-3-carbonitrile derivatives where downstream thermal stability is paramount. Its use directly results in pharmaceutical intermediates with melting points exceeding 160 °C, facilitating easier bulk crystallization and purification compared to ortho-substituted alternatives [1].

Development of Persistent Agrochemical Active Ingredients

Because 3-isopropylaniline exhibits 0% degradation by common microbial aniline dioxygenases, it is highly recommended as a structural building block for agrochemicals that require extended environmental half-lives and resistance to premature biocatalytic breakdown in soil [2].

Production of Aminated Quinolinequinone Antimicrobials

In the synthesis of novel AQQs targeting drug-resistant Staphylococcus aureus and Candida albicans, 3-isopropylaniline serves as a critical nucleophilic amine. Its specific stereoelectronic properties ensure the correct formation of the AQQ9 derivative, though process chemists must adjust stoichiometric ratios to account for its distinct 51% baseline yield [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
3′-Substituted Benzanilide Agrochemical Fungicide Synthesis
Meta-substitution pattern essential for bioactivity
Coupling efficiency and patent-structure confirmation
Medicinal Chemistry Lead Optimization
Defined lipophilicity increment (LogP range)
SAR studies and property-based design
Diaryl Ether Herbicide/Defoliant Intermediate
Substituted aniline scaffold for diaryl ethers
Physicochemical profile of derived compounds
Procurement Flexibility (Free Base vs HCl Salt)
Physical form (liquid free base or solid salt)
Handling infrastructure and storage requirements

XLogP3

2.2

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 33 of 36 companies (only ~ 8.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Wikipedia

3-Isopropylaniline

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